

In-Depth Technical Guide on the Crystal Structure of Chlorophenyl Methyl Sulfones

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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

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Abstract

This technical guide provides a detailed analysis of the crystal structure of chlorophenyl methyl sulfones, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Due to the absence of publicly available crystallographic data for **2-chlorophenyl methyl sulfone**, this paper presents a comprehensive examination of its positional isomer, 4-chlorophenyl methyl sulfone, as a representative model. This document outlines the experimental protocols for synthesis and single-crystal X-ray diffraction and presents the crystallographic data in a structured format. Furthermore, it includes visualizations of the experimental workflow and a general synthesis pathway for this class of compounds.

Introduction

Chlorophenyl methyl sulfones are organosulfur compounds characterized by a chlorophenyl group and a methyl sulfone group. These moieties contribute to their chemical properties, such as thermal stability and solubility, making them valuable intermediates in organic synthesis.^[1] They are utilized in the development of various biologically active molecules, including anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.^[1] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials.

This guide focuses on the crystal structure analysis of this important class of compounds, providing researchers with the necessary data and methodologies for their work. While the primary topic is **2-chlorophenyl methyl sulfone**, the lack of available crystal structure data for this specific isomer has necessitated the use of 4-chlorophenyl methyl sulfone as a proxy for detailed structural elucidation.

Synthesis and Crystallization

The synthesis of chlorophenyl methyl sulfones can be achieved through a two-step process involving reduction and methylation of the corresponding substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone

A common method for the preparation of 4-chlorophenyl methyl sulfone involves the reaction of 4-chlorobenzenesulfonyl chloride. The general procedure is as follows:

- Reduction: 4-chlorobenzenesulfonyl chloride is reduced to its corresponding sulfinate salt.
- Methylation: The resulting sulfinate is then methylated to yield 4-chlorophenyl methyl sulfone.

Crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Crystal Structure Analysis of 4-Chlorophenyl Methyl Sulfone

The crystal and molecular structure of 4-chlorophenyl methyl sulfone has been determined by single-crystal X-ray diffraction.^{[1][2]}

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-chlorophenyl methyl sulfone was carried out using a standard single-crystal X-ray diffraction protocol.^{[1][2]}

- Crystal Selection: A suitable single crystal of 4-chlorophenyl methyl sulfone with dimensions of approximately 0.14×0.18×0.30 mm was selected.^[2]

- **Data Collection:** The crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[2]
- **Structure Solution and Refinement:** The collected diffraction data was processed. The structure was solved and refined using full-matrix least-squares techniques. The positions of hydrogen atoms were determined from difference Fourier maps and refined.^{[1][2]}

Data Presentation: Crystallographic Data

The crystallographic data for 4-chlorophenyl methyl sulfone is summarized in the tables below.
^{[1][2]}

Table 1: Crystal Data and Structure Refinement for 4-Chlorophenyl Methyl Sulfone^{[1][2]}

Parameter	Value
Chemical Formula	C ₇ H ₇ ClO ₂ S
Formula Weight	190.65
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.429(1)
b (Å)	6.995(1)
c (Å)	10.952(2)
α (°)	95.27(1)
β (°)	94.31(1)
γ (°)	90.64(1)
Volume (Å ³)	412.9(1)
Z	2
Density (calculated) (g/cm ³)	1.533
Absorption Coefficient (μ) (mm ⁻¹)	0.659
F(000)	196
Crystal Size (mm ³)	0.14 × 0.18 × 0.30
Temperature (K)	293
Wavelength (Å)	0.71073
θ range for data collection (°)	up to 62
Reflections collected	2493
Independent reflections	1201
Final R indices [I > 2σ(I)]	R = 0.052, Rw = 0.054

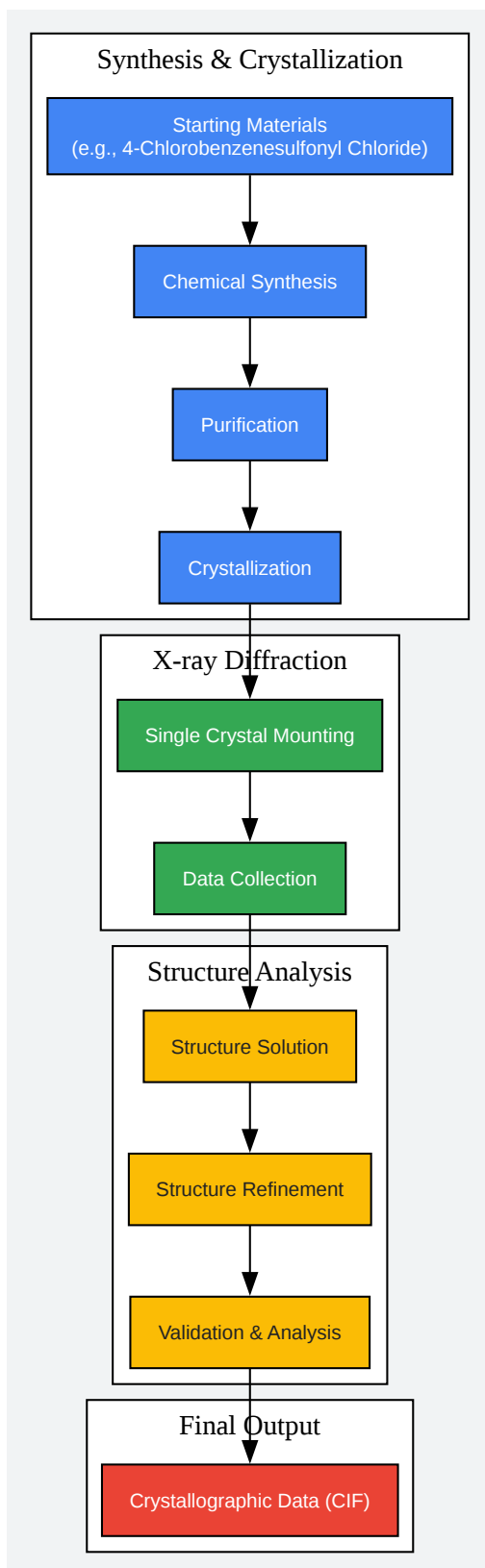
Table 2: Selected Bond Lengths for 4-Chlorophenyl Methyl Sulfone[1]

Bond	Length (Å)
Cl - C(4)	1.743(5)
S - O(1)	1.438(5)
S - O(2)	1.442(3)
S - C(1)	1.774(5)
S - C(7)	1.752(5)

Visualizations

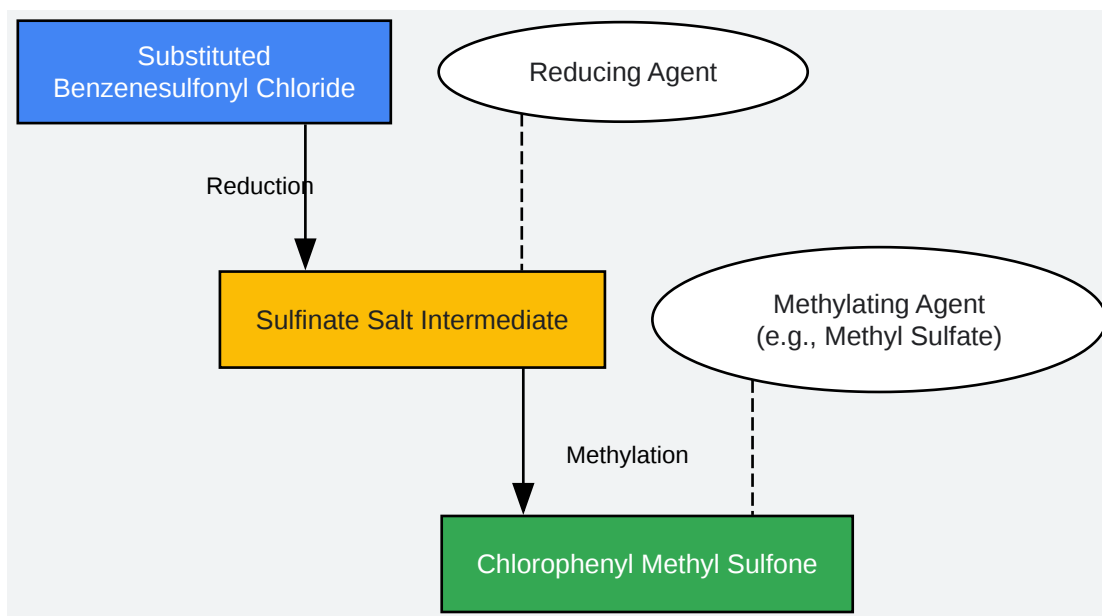
Experimental and Logical Workflows

To illustrate the processes involved in the analysis of chlorophenyl methyl sulfones, the following diagrams are provided.



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General workflow for crystal structure analysis.



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Conceptual synthesis pathway for chlorophenyl methyl sulfones.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of chlorophenyl methyl sulfones, using 4-chlorophenyl methyl sulfone as a case study. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and agrochemical development. The structural information is fundamental for understanding the physicochemical properties and biological activities of this class of compounds, thereby facilitating the design of new and improved molecules. Future studies should aim to elucidate the crystal structure of **2-chlorophenyl methyl sulfone** to allow for a direct comparative analysis between the isomers.

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References

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Phone: (601) 213-4426
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